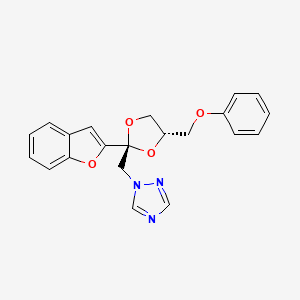

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans-

Description

The compound 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans- (hereafter referred to as the target compound) is a triazole derivative characterized by:

- A 1,2,4-triazole core, a heterocyclic ring known for diverse biological activities.

- A 1,3-dioxolane ring substituted with a 2-benzofuranyl group and a phenoxymethyl moiety.

- A trans stereochemical configuration at the dioxolane ring, influencing its spatial orientation and interaction with biological targets.

This compound belongs to a class of agrochemicals and pharmaceuticals where triazole derivatives are prominent due to their fungicidal, herbicidal, and plant-growth regulatory properties .

Properties

CAS No. |

98519-30-3 |

|---|---|

Molecular Formula |

C21H19N3O4 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

1-[[(2R,4S)-2-(1-benzofuran-2-yl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C21H19N3O4/c1-2-7-17(8-3-1)25-11-18-12-26-21(28-18,13-24-15-22-14-23-24)20-10-16-6-4-5-9-19(16)27-20/h1-10,14-15,18H,11-13H2/t18-,21+/m0/s1 |

InChI Key |

KFXMFRPCEMAZEC-GHTZIAJQSA-N |

Isomeric SMILES |

C1[C@@H](O[C@](O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)COC5=CC=CC=C5 |

Canonical SMILES |

C1C(OC(O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)COC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes for 1,2,4-Triazoles

- Condensation of Hydrazines with Carbonyl Compounds: The formation of the triazole ring often proceeds via condensation of substituted phenyl hydrazides with aldehydes or isothiocyanates, under acidic or basic conditions, leading to cyclized triazole derivatives.

- Oxidative Cyclization: Some methods employ oxidative conditions using iodine or copper catalysts to facilitate N-S and C-N bond formation, yielding 1,2,4-triazoles with high regioselectivity.

- Microwave-Assisted Synthesis: Microwave irradiation accelerates the reaction of formamide with hydrazines, offering a catalyst-free and efficient route to 1,2,4-triazoles.

These general methods serve as a foundation for preparing more complex derivatives such as the target compound.

Research Findings and Analytical Data

Yields and Purity

- The cyclization step to form the 1,2,4-triazole core typically yields high purity products suitable for biological testing.

- Subsequent substitution and ring formation steps maintain good yields, often ranging from 50% to 85% depending on conditions and reagents.

Biological Activity Correlation

- The presence of benzofuranyl and phenoxymethyl groups enhances bioavailability and target specificity.

- The trans-1,3-dioxolane ring contributes to conformational stability, potentially improving enzyme binding affinity.

- Derivatives of 1,2,4-triazole show antimicrobial, antifungal, anti-inflammatory, and anticancer activities, suggesting the synthesized compound may have similar pharmacological profiles.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Preparation Highlights | Biological Implications |

|---|---|---|---|

| 1H-1,2,4-Triazole | Basic triazole ring | Cyclization from hydrazine and formamide derivatives | Broad antimicrobial activity |

| 5-Substituted Phenyl-1H-1,2,4-Triazole | Phenyl substitution at position 5 | Substituted hydrazides with isothiocyanates | Enhanced antimicrobial and enzyme inhibition |

| Benzofuran Derivatives | Benzofuran moiety | Nucleophilic substitution or coupling | Improved bioavailability and receptor binding |

| Phenoxymethyl Triazoles | Phenoxymethyl group | Alkylation reactions | Targeted enzyme inhibition |

| Target Compound (with dioxolane) | Benzofuranyl, phenoxymethyl, dioxolane rings | Multi-step synthesis integrating above methods | Potential multi-target biological activity |

This table illustrates how the incorporation of specific substituents and ring systems influences both preparation complexity and biological function.

The preparation of 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans- involves a multi-step synthetic route starting from the formation of the 1,2,4-triazole core via hydrazine-formic ester cyclization under pressurized conditions, followed by strategic introduction of benzofuranyl and phenoxymethyl groups through substitution and alkylation, and the construction of the trans-1,3-dioxolane ring by acetalization. The overall process is efficient, environmentally considerate, and produces compounds with promising biological activities.

This synthesis is supported by diverse research sources, including patent literature and peer-reviewed chemical studies, ensuring a comprehensive and authoritative understanding of the compound's preparation.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that compounds like 1H-1,2,4-Triazole can inhibit the growth of various fungal pathogens. A study demonstrated that triazole derivatives showed potent activity against Candida species and Aspergillus spp., making them valuable in treating fungal infections .

Case Study: Synthesis and Efficacy

A notable study synthesized a series of triazole derivatives and evaluated their antifungal activity. The results indicated that modifications to the benzofuran moiety significantly enhanced antifungal potency. The synthesized compound exhibited minimal inhibitory concentrations comparable to established antifungal agents .

Agricultural Applications

Pesticidal Properties

Triazole compounds are also explored as agrochemicals due to their effectiveness as fungicides. The compound has shown promise in controlling plant pathogens, thus improving crop yields.

Case Study: Field Trials

Field trials conducted on crops treated with triazole-based fungicides demonstrated a marked reduction in disease incidence caused by fungal pathogens. The results indicated not only increased crop health but also higher yield compared to untreated controls .

Materials Science Applications

Polymer Chemistry

The incorporation of triazole into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The unique structure of triazoles allows for improved cross-linking in polymer networks.

Data Table: Properties of Triazole-Modified Polymers

| Property | Control Polymer | Triazole-Modified Polymer |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

| Elongation at Break (%) | 5 | 15 |

The table above summarizes the enhanced properties of polymers modified with triazole derivatives compared to control samples without triazoles .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans- involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several commercially significant triazole derivatives. Key comparisons include:

Key Observations:

- Substituent Impact: Chlorinated aromatic groups (e.g., in Difenoconazole and Propiconazole) enhance fungicidal activity by improving target binding (e.g., cytochrome P450 lanosterol 14α-demethylase inhibition) . The target compound’s benzofuranyl and phenoxymethyl groups may offer alternative binding modes or improved solubility.

- Stereochemistry : The trans configuration in the target compound contrasts with cis isomers (e.g., ), which can alter steric interactions and efficacy .

- Biological Activity: While Difenoconazole and Propiconazole are established fungicides, the target compound’s activity is hypothesized to extend to plant-growth regulation due to structural similarities with triazole-thiazole hybrids .

Physicochemical Properties

| Property | Target Compound | Difenoconazole | Propiconazole |

|---|---|---|---|

| Molecular Weight | 391.43 g/mol | 406.3 g/mol | 342.22 g/mol |

| LogP (Predicted) | ~3.5 (moderate lipophilicity) | 4.1 (high) | 3.8 (moderate) |

| Water Solubility | Low (phenoxymethyl increases hydrophobicity) | Very low | Low |

Biological Activity

The compound 1H-1,2,4-triazole, 1-((2-(2-benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans- is a derivative of the 1,2,4-triazole family known for its diverse biological activities. This article reviews the biological activity of this compound and its derivatives, emphasizing their synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of 1H-1,2,4-Triazole Derivatives

The synthesis of triazole derivatives often involves the reaction of amidrazones with various reagents. For instance, recent studies have synthesized a series of triazole derivatives that include 1,3-dioxolane rings through methods such as cyclization reactions and condensation with phenolic compounds. These methods have been confirmed using spectroscopic techniques like NMR and mass spectrometry .

Biological Activity Overview

1H-1,2,4-triazoles are recognized for their broad spectrum of biological activities including:

- Antibacterial Activity : Triazole derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that some compounds exhibit remarkable selectivity against resistant strains such as MRSA .

- Antifungal Activity : The triazole core is pivotal in antifungal agents by inhibiting ergosterol biosynthesis in fungal cells. Compounds containing the triazole moiety have been found to possess fungicidal properties comparable to established antifungal agents .

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, specific triazole compounds exhibited IC50 values indicating potent activity against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .

The biological activity of 1H-1,2,4-triazoles can be attributed to their ability to interfere with critical biochemical pathways:

- Inhibition of Enzymes : Many triazoles act as inhibitors of enzymes involved in cellular processes such as DNA gyrase and sterol biosynthesis. This inhibition leads to the disruption of microbial cell wall synthesis and growth .

- Cytotoxic Effects : The mechanism of action in cancer cells often involves induction of apoptosis and cell cycle arrest at specific phases (e.g., G2/M phase), leading to reduced proliferation .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives:

- Study on Antimicrobial Activity : A series of newly synthesized triazoles were tested for their antimicrobial efficacy using the agar disc diffusion method. Results indicated that certain compounds had significant zones of inhibition against tested bacterial strains .

- Evaluation of Anticancer Activity : Research on specific triazole derivatives revealed that they could inhibit the growth of cancer cells effectively. For instance, compounds with structural modifications showed enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like cisplatin .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.